molecular formula C4H6F3NO2 B1276982 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 55601-02-0

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No. B1276982
CAS RN: 55601-02-0
M. Wt: 157.09 g/mol
InChI Key: JBQBFDPQDFDHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as 3,3,3-trifluoro-2-methylalanine, is a chemical compound with the molecular weight of 157.09 . It is a powder at room temperature . The IUPAC name for this compound is 3,3,3-trifluoro-2-methylalanine .


Molecular Structure Analysis

The InChI code for 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is 1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a powder at room temperature . It has a molecular weight of 157.09 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiopure Derivative Synthesis : A one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, using (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride, demonstrating its utility in synthesizing chiral compounds (Li, Shang, Cheng, & Zhao, 2013).

Biocatalysis and Enzymatic Studies

  • Substrate Specificity of Amidase : The heat-stable stereospecific amidase from Klebsiella oxytoca can utilize 3,3,3-trifluoro-2-amino-2-methylpropanamide as a substrate, indicating its potential in biotransformation processes to produce enantiomers of 3,3,3-trifluoro-2-amino-2-methylpropanoic acid (Shaw & Naughton, 2004).
  • Enantioselective Hydrolysis : Shinella sp. R-6 and Arthrobacter sp. S-2 strains exhibit selective hydrolysis activity, providing a route for the preparation of both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (Fuhshuku et al., 2014).

Pharmaceutical and Medical Applications

  • Tumor Imaging : Radiolabeled amino acids, including fluorinated analogues of alpha-aminoisobutyric acid such as 2-amino-3-[18F]fluoro-2-methylpropanoic acid, have shown potential as imaging agents for detecting intracranial neoplasms via positron emission tomography (McConathy et al., 2002).
  • Biological Evaluation : The synthesis and biological evaluation of (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acid (FAMP) demonstrate its potential as a PET radioligand for imaging brain tumors, highlighting the medical relevance of such compounds (Yu et al., 2010).

Chemical Analysis and NMR Studies

  • 19F NMR Indicators : Fluorinated alpha-methylamino acids, including trifluoro analogs, have been used to measure intracellular pH in human peripheral blood lymphocytes by 19F NMR, demonstrating the use of such compounds in chemical analysis (Taylor & Deutsch, 1983).

Biochemistry and Molecular Biology

  • Cobalt-Dependent Amidase : A novel cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 demonstrates significant potential for the efficient biocatalytic synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, an important chiral building block (Wu, Zheng, Tang, & Zheng, 2017).

Safety And Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBFDPQDFDHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907260
Record name 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

CAS RN

422-23-1, 55601-02-0, 102210-02-6
Record name 3,3,3-Trifluoro-2-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-aminoisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Reactant of Route 3
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Reactant of Route 4
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Reactant of Route 5
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Reactant of Route 6
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Citations

For This Compound
5
Citations
TW Li, PH Shang, CM Cheng, YF Zhao - Tetrahedron Letters, 2013 - Elsevier
A convenient one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed. The key step in this synthetic methodology …
Number of citations: 3 www.sciencedirect.com
XL Qiu, FL Qing - European Journal of Organic Chemistry, 2011 - Wiley Online Library
Introduction of fluorine atoms or fluorine‐containing groups into amino acids has attracted much attention from bioorganic and medicinal chemists because the resulting fluorinated …
IV Komarov, S Afonin, AS Ulrich - Fluorine in Life Sciences …, 2019 - Elsevier
Solid-state 19 F-NMR is a valuable tool in structural studies of membrane-associated peptides. Progress in this area became possible after successful design and synthesis of the …
Number of citations: 10 www.sciencedirect.com
N Margiotta, P Papadia, F Lazzaro… - Journal of medicinal …, 2005 - ACS Publications
Synthetic amino acids such as fluorinated α-amino acids are currently actively investigated for their biological activity. Herein, we report on the synthesis and characterization of platinum …
Number of citations: 41 pubs.acs.org
A Steven - Green Chemistry in Drug Discovery: From Academia to …, 2022 - Springer
Streamlining the synthesis of synthetic targets of relevance to the pharmaceutical industry has important economic, environmental, and practical drivers. Herein we review in situ …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.